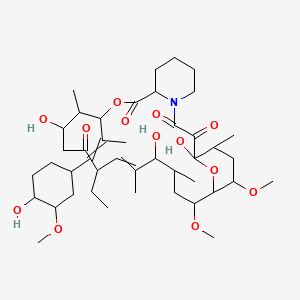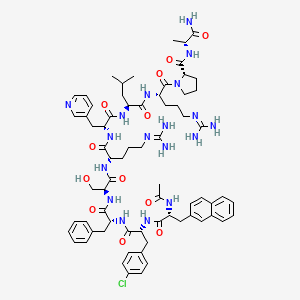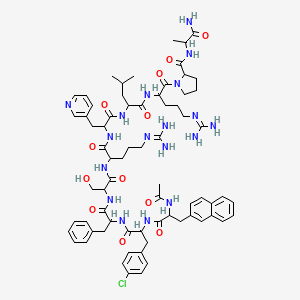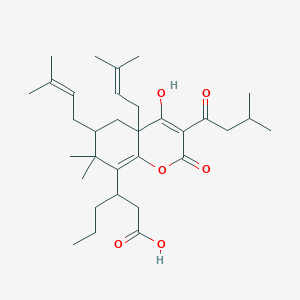![molecular formula C25H29ClN4O2S B10850301 1-(6-Chloronaphthalen-2-yl)sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine](/img/structure/B10850301.png)
1-(6-Chloronaphthalen-2-yl)sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M55113 is a compound belonging to the class of 1-arylsulfonyl-3-piperazinone derivatives. It has been identified as a potent inhibitor of factor Xa, an enzyme that plays a crucial role in the blood coagulation cascade. The inhibition of factor Xa is a promising strategy for the development of antithrombotic agents, which are used to prevent blood clots in various cardiovascular diseases .
Preparation Methods
The synthesis of M55113 involves several steps. A key intermediate is prepared from glycine ethyl ester hydrochloride. The reaction of glycine ethyl ester hydrochloride with bromoacetaldehyde diethyl acetal in the presence of cesium carbonate and sodium iodide yields a compound that is further treated with 6-chloro-2-naphthalenesulfonyl chloride under basic conditions to produce a sulfonamide. This sulfonamide is then hydrolyzed with aqueous trifluoroacetic acid to give the formyl compound .
Chemical Reactions Analysis
M55113 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to obtain reduced forms of the compound.
Substitution: M55113 can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups.
Scientific Research Applications
M55113 has several scientific research applications, particularly in the field of medicine. It is primarily used as an inhibitor of factor Xa, making it a valuable compound in the development of antithrombotic agents. These agents are crucial in the prevention and treatment of blood clots, which can lead to serious cardiovascular conditions such as stroke and myocardial infarction .
Mechanism of Action
The mechanism of action of M55113 involves the direct inhibition of factor Xa. Factor Xa is a serine protease that plays a key role in the coagulation cascade by converting prothrombin to thrombin. By inhibiting factor Xa, M55113 effectively prevents the formation of thrombin, thereby reducing the risk of blood clot formation. The compound exhibits high selectivity for factor Xa over other proteases such as trypsin and thrombin .
Comparison with Similar Compounds
M55113 is compared with other similar compounds, such as M55551. Both compounds are 1-arylsulfonyl-3-piperazinone derivatives and act as factor Xa inhibitors. M55551 has been found to be more potent than M55113, with an inhibitory concentration (IC50) of 0.006 micromolar compared to 0.06 micromolar for M55113 . Other similar compounds include DX-9065a and YM-60828, which also inhibit factor Xa but differ in their chemical structures and potency .
Properties
Molecular Formula |
C25H29ClN4O2S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
1-(6-chloronaphthalen-2-yl)sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C25H29ClN4O2S/c26-23-3-1-22-18-25(4-2-21(22)17-23)33(31,32)30-15-13-28(14-16-30)19-20-7-11-29(12-8-20)24-5-9-27-10-6-24/h1-6,9-10,17-18,20H,7-8,11-16,19H2 |
InChI Key |
BFNYDPSXRNYUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(18S)-18-(hydroxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B10850246.png)
![2-[(E)-[(5-chlorothiophen-2-yl)-phenylmethylidene]amino]guanidine](/img/structure/B10850259.png)



![(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate](/img/structure/B10850317.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850319.png)
![(1R,12R,13R)-20-(cyclobutylmethyl)-7-thia-5,20-diazapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),5,9-tetraen-6-amine](/img/structure/B10850322.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)
![bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate](/img/structure/B10850326.png)
